molecular formula C10H9NO3 B1505837 3,4-Dihydroxy-1-methylquinolin-2(1H)-one CAS No. 41878-54-0

3,4-Dihydroxy-1-methylquinolin-2(1H)-one

Cat. No. B1505837
CAS RN: 41878-54-0
M. Wt: 191.18 g/mol
InChI Key: BDLJEQMXDNMETQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dihydroxy-1-methylquinolin-2(1H)-one, also known as 3,4-DHMQO, is a heterocyclic compound that has shown promising results in scientific research. This compound has attracted attention due to its potential applications in various fields such as medicine, chemistry, and biology.

Mechanism Of Action

The exact mechanism of action of 3,4-Dihydroxy-1-methylquinolin-2(1H)-one is not well understood. However, it is believed to act by modulating the activity of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of antioxidant and anti-inflammatory responses.

Biochemical And Physiological Effects

3,4-Dihydroxy-1-methylquinolin-2(1H)-one has been shown to possess various biochemical and physiological effects. It has been found to scavenge free radicals and reduce oxidative stress. It has also been shown to reduce inflammation and inhibit the growth of cancer cells. Moreover, it has been shown to improve cognitive function and protect against neurodegeneration.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3,4-Dihydroxy-1-methylquinolin-2(1H)-one in lab experiments is its low toxicity and high stability. It can be easily synthesized and purified, making it a cost-effective compound for research purposes. However, one of the limitations is the lack of information on its pharmacokinetics and pharmacodynamics. Further studies are needed to determine the optimal dosage and administration route for this compound.

Future Directions

There are several future directions for the research on 3,4-Dihydroxy-1-methylquinolin-2(1H)-one. One of the areas of interest is the development of novel therapeutic agents based on this compound. It has the potential to be used in the treatment of various diseases such as cancer, neurodegenerative diseases, and inflammatory disorders. Another area of interest is the elucidation of its mechanism of action and the identification of its molecular targets. This will provide valuable insights into the biological and pharmacological properties of this compound. Moreover, the development of new synthesis methods and the optimization of existing methods will facilitate the production of this compound on a large scale.
Conclusion:
In conclusion, 3,4-Dihydroxy-1-methylquinolin-2(1H)-one is a promising compound with potential applications in various fields such as medicine, chemistry, and biology. Its biological and pharmacological properties make it an attractive candidate for the development of novel therapeutic agents. Further studies are needed to fully understand its mechanism of action and to explore its potential applications in the treatment of various diseases.

Scientific Research Applications

3,4-Dihydroxy-1-methylquinolin-2(1H)-one has been extensively studied for its potential applications in scientific research. It has been found to possess various biological and pharmacological properties such as antioxidant, anti-inflammatory, and anticancer activities. Moreover, it has been shown to exhibit neuroprotective effects and has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

3,4-dihydroxy-1-methylquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-11-7-5-3-2-4-6(7)8(12)9(13)10(11)14/h2-5,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDLJEQMXDNMETQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80715948
Record name 3,4-Dihydroxy-1-methylquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80715948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydroxy-1-methylquinolin-2(1H)-one

CAS RN

41878-54-0
Record name 3,4-Dihydroxy-1-methyl-2(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41878-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydroxy-N-methylcarbostyril
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041878540
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dihydroxy-1-methylquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80715948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-DIHYDROXY-N-METHYLCARBOSTYRIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LH3M77BN6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A suspension of 1-methyl-3-oximino-quinolin-2,4(1H)-dione (1.7 gm, Formula 1.02, Example 1) and 10% palladium on charcoal (0.5 gm) in a mixture of ethanol (90 ml) and 2N hydrochloric acid (40 ml) was hydrogenated at atmospheric conditions. After 2.5 hrs no further uptake of hydrogen (510 ml) was observed. The reaction mixture was filtered and the solid cake was extracted with hot glacial acetic acid (2×100 ml). The combined filtrates were evaporated under reduced pressure and the produce was crystallized from acetic acid/water to give the title compound (1.6 gm). That the expected product was obtained was confirmed by the spectral data: MS (FAB): m/e 192 (M.+ +1); NMR (DMSO): δ3.66 (s, 3H, CH3 --N), 8.79 (s, 1H, OH), 10.16 (s, 1H, OH) ppm.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
510 mL
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dihydroxy-1-methylquinolin-2(1H)-one
Reactant of Route 2
3,4-Dihydroxy-1-methylquinolin-2(1H)-one
Reactant of Route 3
3,4-Dihydroxy-1-methylquinolin-2(1H)-one
Reactant of Route 4
3,4-Dihydroxy-1-methylquinolin-2(1H)-one
Reactant of Route 5
3,4-Dihydroxy-1-methylquinolin-2(1H)-one
Reactant of Route 6
3,4-Dihydroxy-1-methylquinolin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.